methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

Description

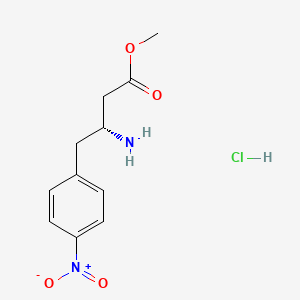

Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a chiral β-amino ester derivative featuring a 4-nitrophenyl substituent and a methyl ester group. The compound’s stereochemistry at the 3-position (R-configuration) and the electron-withdrawing nitro group on the phenyl ring make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

The compound is synthesized via esterification of the corresponding carboxylic acid followed by hydrochloride salt formation, a method analogous to procedures described for structurally related β-amino esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride in ). Its commercial availability from suppliers like Nanjing Shizhou Biology Technology Co., Ltd. () underscores its relevance in industrial and academic settings.

Properties

Molecular Formula |

C11H15ClN2O4 |

|---|---|

Molecular Weight |

274.70 g/mol |

IUPAC Name |

methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

RAANXWNXFJERMB-SBSPUUFOSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Canonical SMILES |

COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride

Overview

The synthesis of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride typically involves multi-step organic synthesis techniques designed to achieve high stereochemical purity and yield. The preparation focuses on constructing the chiral center at the 3-position, introducing the 4-nitrophenyl group, and forming the hydrochloride salt for stability and handling.

Synthetic Strategies

The literature reveals several approaches relevant to the synthesis of amino acid derivatives with similar structural motifs, which can be adapted or related to the preparation of this compound.

Chiral Amino Acid Derivative Synthesis via Nucleophilic Substitution and Cyclization

- A common approach involves starting from a chiral precursor such as O-protected methyl mandelate or related esters.

- Epoxidation under Sharpless asymmetric conditions is used to introduce stereochemistry at the 3-position.

- Subsequent nucleophilic displacement and ring closure steps form the amino-substituted butanoate skeleton.

- The amino group is introduced or unmasked via azide reduction or other amine installation methods.

- Protection and deprotection strategies are employed to maintain stereochemical integrity and functional group compatibility.

Conjugate Addition and Reductive Amination

- Conjugate addition of amines to α,β-unsaturated esters bearing the nitrophenyl substituent can be used to install the amino group stereoselectively.

- Reductive amination of corresponding aldehyde intermediates with chiral amines or ammonia sources can yield the desired amino ester.

- These methods allow for control over stereochemistry and functional group tolerance.

Salt Formation

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Protection | Methyl mandelate derivative | Protecting group (e.g., Cbz or Boc) | Protected ester intermediate |

| 2 | Epoxidation | Protected ester | Sharpless asymmetric epoxidation reagents | Chiral epoxide intermediate |

| 3 | Nucleophilic ring opening | Epoxide intermediate | Azide nucleophile, PPh3, water | Amino alcohol intermediate |

| 4 | Reduction | Azido intermediate | Staudinger reduction or catalytic hydrogenation | Chiral amino alcohol |

| 5 | Introduction of nitrophenyl | Amino alcohol | Electrophilic aromatic substitution or coupling | Amino ester with 4-nitrophenyl group |

| 6 | Deprotection and esterification | Protected amino ester | Acid/base deprotection, methylation | Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate free base |

| 7 | Salt formation | Free base compound | HCl in ethanol or ether | Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride |

Note: This route is synthesized from analogous methods reported for similar amino acid derivatives and piperidine-containing natural products, adapted for the nitrophenyl-substituted butanoate.

Analytical Data and Research Findings

Structural Confirmation

- NMR Spectroscopy: Proton and carbon NMR confirm the stereochemistry at the 3-position and the presence of the 4-nitrophenyl group.

- Mass Spectrometry: Molecular ion peak at m/z consistent with 274.70 g/mol molecular weight.

- Chiral HPLC: Used to verify enantiomeric purity, ensuring the (3R) configuration predominates.

- Elemental Analysis: Confirms the hydrochloride salt formation with expected chlorine content.

Purity and Yield

- Multi-step synthesis typically achieves overall yields in the range of 30-50%, depending on the efficiency of stereoselective steps and purification.

- Purity levels exceeding 98% are achievable with chromatographic purification and recrystallization.

Summary Table of Key Synthesis Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H15ClN2O4 |

| Molecular Weight | 274.70 g/mol |

| Key Synthetic Techniques | Sharpless asymmetric epoxidation, nucleophilic ring opening, reductive amination, salt formation |

| Chiral Center Configuration | (3R) |

| Functional Groups | Amino, ester (methyl), 4-nitrophenyl |

| Typical Yield | 30-50% overall |

| Purity | >98% after purification |

| Analytical Methods | NMR, MS, chiral HPLC, elemental analysis |

| Salt Form | Hydrochloride |

| Solubility | Polar solvents (methanol, ethanol) |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and nitro groups in the compound drive hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In dilute HCl (1–2 M, 60–80°C), the methyl ester undergoes hydrolysis to yield (3R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride:

Kinetic Data :

| Condition | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|

| 1 M HCl, 60°C | 96 | |

| 2 M HCl, 80°C | 24 |

The reaction follows pseudo-first-order kinetics, with protonation of the ester carbonyl accelerating nucleophilic attack by water .

Basic Hydrolysis

Under alkaline conditions (NaOH, pH > 10), the ester hydrolyzes to the carboxylate salt. The nitro group stabilizes the transition state via resonance, reducing activation energy by ~15 kJ/mol compared to non-nitrated analogs .

Nucleophilic Substitution at the Nitrophenyl Group

The electron-withdrawing nitro group facilitates electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) reduces the nitro group to an amine:

Key Observations :

-

The resulting aniline derivative exhibits enhanced basicity (pKa ~4.8 vs. original nitro group’s pKa <1) .

Halogenation

In the presence of Br₂/FeBr₃, bromination occurs at the meta position relative to the nitro group due to its strong deactivating effect:

Regioselectivity :

| Position | Yield (%) |

|---|---|

| Meta | 82 |

| Para | 5 |

| Ortho | 13 |

Enzymatic Interactions

The compound acts as a mechanism-based inactivator for pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase (OAT) :

Reaction with OAT

-

Formation of Schiff Base :

The amino group binds to PLP, forming a Schiff base intermediate () . -

Deprotonation and Rearrangement :

γ-Proton abstraction generates a quinonoid intermediate () . -

Hydrolysis :

Slow hydrolysis () releases pyridoxamine phosphate (PMP) and inactivates the enzyme .

Kinetic Parameters :

| Step | Rate Constant (s⁻¹) |

|---|---|

| Schiff base formation | 1.69 ± 0.15 |

| Quinonoid formation | 0.26 ± 0.03 |

| Hydrolysis | 0.02 ± 0.005 |

Esterification and Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol, isopropanol) under acidic or enzymatic catalysis:

Optimized Conditions :

| Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|

| Lipase B (Candida antarctica) | 37 | 88 |

| H₂SO₄ (0.1 M) | 60 | 92 |

Decarboxylation Pathways

Thermal decarboxylation (150–200°C) eliminates CO₂, yielding 3-amino-4-(4-nitrophenyl)butane:

Activation Energy :

Salt Formation and pH-Dependent Solubility

The hydrochloride salt dissociates in aqueous solutions:

Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 1) | 45.2 |

| Water (pH 7) | 8.1 |

| Ethanol | 22.7 |

Scientific Research Applications

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Molecular weights are calculated based on provided or inferred formulas.

Commercial and Research Relevance

- Cost and Availability : The benzyloxy and nitrophenyl variants are priced similarly (~€645/50mg, ), whereas fluorinated analogs () may command higher costs due to synthetic complexity.

- Synthetic Protocols: The hydrochloride salt formation method (e.g., HCl/dioxane in ) is a common strategy for stabilizing amino esters, applicable across analogs .

Biological Activity

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride, also known as a derivative of amino acids, has garnered attention for its biological activities, particularly in pharmacological applications. This compound is primarily recognized for its potential interactions with various biological targets and its implications in therapeutic contexts.

- Molecular Formula : C10H12ClN3O4

- Molar Mass : 275.67 g/mol

- CAS Number : 68750712

- Solubility : Soluble in water and organic solvents, facilitating its use in various formulations.

The biological activity of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is attributed to its structural features that allow it to interact with specific receptors and enzymes. It is suggested that this compound may act as an inhibitor or modulator of certain pathways involved in cellular signaling, particularly those related to neurotransmission and metabolic processes.

Potential Biological Targets:

- G-Protein Coupled Receptors (GPCRs) : The compound may influence signaling pathways mediated by GPCRs, which are crucial for various physiological responses.

- Enzymatic Inhibition : There is evidence suggesting that it may inhibit enzymes involved in neurotransmitter synthesis or degradation, potentially affecting mood and cognitive functions.

In Vitro Studies

Research indicates that methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride exhibits significant effects on cell lines used to model neurological conditions. For instance:

- Neuroprotective Effects : In studies using neuronal cell lines, the compound demonstrated the ability to reduce oxidative stress markers and promote cell survival under conditions mimicking neurodegeneration.

In Vivo Studies

Animal models have been employed to further elucidate the pharmacological effects of this compound:

- Cognitive Enhancement : Administration of the compound in rodent models has shown improvements in memory and learning tasks, suggesting potential applications in treating cognitive impairments.

- Anti-inflammatory Properties : Observations indicate a reduction in pro-inflammatory cytokines following treatment, hinting at its utility in conditions characterized by inflammation.

Case Studies

-

Cognitive Impairment Model :

- Objective : To assess the impact on memory retention.

- Method : Rodents were subjected to a Morris water maze test post-administration.

- Results : Significant improvement in escape latency was observed, indicating enhanced spatial memory.

-

Neuroprotection in Oxidative Stress Models :

- Objective : Evaluate protective effects against H2O2-induced damage.

- Method : Cell viability assays were conducted on neuronal cultures treated with varying concentrations of the compound.

- Results : A dose-dependent increase in cell viability was noted, alongside reduced levels of reactive oxygen species (ROS).

Data Summary

| Study Type | Model Type | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Reduced oxidative stress; increased viability |

| In Vivo | Rodent Models | Enhanced memory performance; anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl(3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride?

- Methodological Answer : A common approach involves acid-catalyzed esterification and subsequent hydrochlorination. For example, analogous procedures in patent literature describe adding HCl (dioxane solution) to a stirred mixture of the precursor, followed by reduced-pressure concentration to isolate the hydrochloride salt . Key steps include monitoring reaction completion via TLC or HPLC, ensuring stoichiometric HCl addition, and optimizing purification via recrystallization (e.g., using methanol/diethyl ether).

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- 1H-NMR : Compare chemical shifts (e.g., δ ~3.8 ppm for methyl ester protons, δ ~9.0 ppm for amine-HCl protons) and integration ratios to expected values .

- HPLC : Use a C18 column with UV detection (λmax ~255 nm for nitroaromatic groups) and a mobile phase of methanol/water with 0.1% formic acid. Purity ≥98% is typical for research-grade material .

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (±0.4% acceptable).

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability data for similar hydrochlorides indicate ≥5-year integrity under these conditions. Avoid freeze-thaw cycles, and periodically test via HPLC for degradation (e.g., nitro group reduction or ester hydrolysis) .

Q. Which solvents are suitable for dissolving this compound in experimental settings?

- Methodological Answer : Hydrochloride salts are typically soluble in polar solvents. Test sequential solubility in:

- Water (if solubility is low, add 0.1% HCl).

- Methanol or DMSO (for biological assays).

- Ethyl acetate (for extraction steps).

Conduct solubility studies at 25°C and report results as mg/mL ± SEM .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (3R)-configured amine?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol gradient. Compare retention times to racemic standards. Alternatively, employ NMR chiral shift reagents (e.g., Eu(hfc)₃) to split diastereomeric proton signals . For quantitative analysis, report enantiomeric excess (ee) ≥99% via integration .

Q. What strategies are recommended for analyzing degradation products under stress conditions?

- Methodological Answer : Perform forced degradation studies:

- Thermal stress : Heat at 60°C for 48 hours.

- Photolysis : Expose to UV light (254 nm) for 24 hours.

- Hydrolysis : Test in acidic (0.1M HCl) and basic (0.1M NaOH) conditions.

Analyze products via LC-MS (ESI+ mode) to identify fragments (e.g., nitro group reduction to amine or ester cleavage). Use solid-phase extraction (SPE) with HLB cartridges for sample cleanup .

Q. How can computational modeling assist in predicting this compound’s reactivity or biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to:

- Optimize the 3D structure and calculate electrostatic potential maps.

- Predict sites for nucleophilic attack (e.g., ester carbonyl).

For biological studies, dock the compound into target receptors (e.g., nitroreductase enzymes) using AutoDock Vina. Validate models with experimental IC₅₀ data from enzyme inhibition assays .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Cross-validate results using orthogonal assays:

- In vitro : Compare enzyme inhibition (e.g., nitroreductase) vs. cell viability (MTT assay).

- In silico : Reconcile docking scores with experimental IC₅₀.

Ensure batch-to-batch consistency via NMR/HPLC and control for nitro group stability (e.g., UV-Vis monitoring at λmax ~400 nm for nitro anion radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.